molecular formula C22H18N2O3 B11545836 2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11545836
M. Wt: 358.4 g/mol
InChI Key: GEBIRUNRZMJRLW-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a benzodioxole group and a methylphenyl group attached to a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-methylphenylamine, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert the compound into its fully reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole or methylphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: KMnO4, CrO3
  • Reducing agents: H2, Pd/C
  • Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, neurological disorders, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of both benzodioxole and methylphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H18N2O3/c1-14-6-9-16(10-7-14)24-21(15-8-11-19-20(12-15)27-13-26-19)23-18-5-3-2-4-17(18)22(24)25/h2-12,21,23H,13H2,1H3

InChI Key

GEBIRUNRZMJRLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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